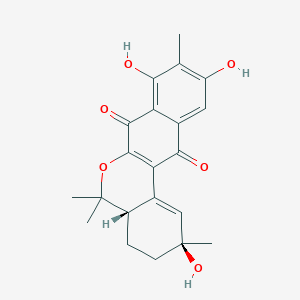
Naphterpin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphterpin A is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Biological Activities
Naphterpin A exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Activity : this compound has been shown to possess significant antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antibiotic agent .
- Antioxidant Properties : The compound functions as a potent antioxidant, effectively scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Research has demonstrated that this compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokine production highlights its therapeutic potential in conditions like arthritis .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential use in cancer therapy. The compound's mechanism of action appears to involve induction of apoptosis in cancer cells .
Biosynthesis and Structural Insights
Understanding the biosynthetic pathway of this compound is essential for its application in biotechnology. The compound is synthesized through a complex pathway involving polyketide and terpenoid biosynthesis. Key enzymes involved include prenyltransferases, which facilitate the attachment of geranyl groups to the aromatic core of the molecule .
Recent studies have identified the gene cluster responsible for this compound biosynthesis in Streptomyces sp. CL190. This cluster includes multiple genes that encode enzymes necessary for the synthesis of this hybrid compound .
Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing that this compound could inhibit bacterial growth at relatively low concentrations .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Antioxidant Activity
In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The compound's antioxidant capacity was compared to standard antioxidants like ascorbic acid .
| Treatment | ROS Level (Relative Units) |
|---|---|
| Control | 100 |
| Ascorbic Acid | 30 |
| This compound (10 µM) | 25 |
Cytotoxicity Against Cancer Cells
This compound was tested on various cancer cell lines, including melanoma and breast cancer cells. Results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| Melanoma | 12 |
| Breast Cancer | 15 |
Propiedades
Fórmula molecular |
C21H22O6 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(2S,4aS)-2,8,10-trihydroxy-2,5,5,9-tetramethyl-4,4a-dihydro-3H-naphtho[2,3-c]isochromene-7,12-dione |
InChI |
InChI=1S/C21H22O6/c1-9-13(22)7-10-14(16(9)23)18(25)19-15(17(10)24)11-8-21(4,26)6-5-12(11)20(2,3)27-19/h7-8,12,22-23,26H,5-6H2,1-4H3/t12-,21-/m0/s1 |
Clave InChI |
IENVNCRRTRCLFH-QKVFXAPYSA-N |
SMILES isomérico |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C4=C[C@@](CC[C@@H]4C(O3)(C)C)(C)O)O |
SMILES canónico |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C4=CC(CCC4C(O3)(C)C)(C)O)O |
Sinónimos |
naphterpin B naphterpin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















